molecular formula C13H8N2O B15359542 4-(3-Formylpyridin-4-yl)benzonitrile

4-(3-Formylpyridin-4-yl)benzonitrile

Cat. No.: B15359542
M. Wt: 208.21 g/mol
InChI Key: VJKKJHWCLKIYJQ-UHFFFAOYSA-N
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Description

4-(3-Formylpyridin-4-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a formyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylpyridin-4-yl)benzonitrile typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (a complex of phosphorus oxychloride and an amide) to formylate the pyridine ring.

  • Coupling with Benzonitrile: The final step involves the coupling of the formylated pyridine with benzonitrile, which can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Formylpyridin-4-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the formyl group or the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H2).

  • Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-(3-Carboxylpyridin-4-yl)benzonitrile.

  • Reduction: 4-(3-Formylpyridin-4-yl)benzylamine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Formylpyridin-4-yl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Formylpyridin-4-yl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

4-(3-Formylpyridin-4-yl)benzonitrile is similar to other compounds that contain pyridine and benzonitrile moieties. Some of these similar compounds include:

  • 3-Formylpyridine-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a nitrile group.

  • 4-(Pyridin-4-yl)benzonitrile: This compound lacks the formyl group present in this compound.

  • 2-Formylpyridine-4-carbonitrile: This compound has the formyl group at a different position on the pyridine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the formyl and nitrile groups on the same molecule provides versatility in chemical transformations and biological interactions.

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Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

4-(3-formylpyridin-4-yl)benzonitrile

InChI

InChI=1S/C13H8N2O/c14-7-10-1-3-11(4-2-10)13-5-6-15-8-12(13)9-16/h1-6,8-9H

InChI Key

VJKKJHWCLKIYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C=O

Origin of Product

United States

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